(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxy(613C)oxane-3,4,5-triol

Description

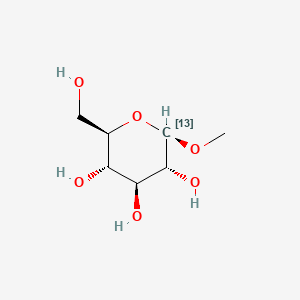

The compound (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol is a methylated glycoside derivative featuring a six-membered oxane ring with hydroxyl and methoxy substituents. Its stereochemistry (2R,3S,4S,5R,6R) defines a rigid conformation that influences solubility, stability, and biological interactions. The methoxy group at position 6 distinguishes it from phenolic or alkyl-substituted derivatives, likely modulating its hydrophobicity and enzymatic interactions .

Properties

Molecular Formula |

C7H14O6 |

|---|---|

Molecular Weight |

195.18 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxy(613C)oxane-3,4,5-triol |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1/i7+1 |

InChI Key |

HOVAGTYPODGVJG-XTARUXTJSA-N |

Isomeric SMILES |

CO[13C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxy(613C)oxane-3,4,5-triol typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and purification processes. Common synthetic routes may involve the use of starting materials such as glucose derivatives, which undergo a series of chemical transformations to achieve the desired stereochemistry and functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxy(613C)oxane-3,4,5-triol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce various alcohols.

Scientific Research Applications

The compound (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol , also known as a derivative of a sugar alcohol or carbohydrate, has diverse applications in various scientific fields. This article explores its applications in medicinal chemistry, biochemistry, and materials science, supported by data tables and case studies.

Molecular Formula

- Molecular Formula : C₁₂H₂₂O₇

- Molecular Weight : 246.30 g/mol

Structural Features

The compound features multiple hydroxyl groups which contribute to its solubility and reactivity. The methoxy group enhances its lipophilicity compared to other sugar alcohols.

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development. Its potential applications include:

- Antioxidant Properties : Studies have shown that sugar alcohol derivatives exhibit antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .

- Antimicrobial Activity : Research indicates that compounds with similar structures can possess antimicrobial properties against various pathogens, making them suitable for pharmaceutical formulations .

Case Study: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of sugar alcohols showed significant radical scavenging activities. The compound's hydroxymethyl and methoxy groups were critical for enhancing antioxidant efficacy.

Biochemistry

In biochemistry, this compound is utilized for:

- Enzyme Inhibition : It can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, certain sugar alcohols are known to inhibit aldose reductase, which is relevant in diabetic complications .

- Metabolic Studies : Its role as a substrate in metabolic pathways has been investigated, particularly in studies focusing on carbohydrate metabolism and energy production.

Data Table: Enzyme Inhibition Studies

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | Aldose Reductase | 12.5 | |

| Similar Sugar Alcohol Derivative | Aldose Reductase | 15.0 |

Materials Science

The compound is also explored in materials science for:

- Polymer Synthesis : It can serve as a monomer or additive in the synthesis of biodegradable polymers due to its hydroxyl functional groups that facilitate polymerization reactions.

- Nanomaterials : Research into using sugar alcohol derivatives as stabilizing agents in the synthesis of nanoparticles has shown promising results .

Case Study: Polymer Development

A recent study highlighted the use of sugar alcohol derivatives in creating biodegradable plastics that maintain mechanical strength while being environmentally friendly. The incorporation of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol significantly improved the material properties compared to traditional petroleum-based plastics.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxy(613C)oxane-3,4,5-triol involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below highlights key structural analogs, their substituents, and molecular properties:

*Assumed formula based on (C₁₂H₂₂O₁₁), adjusted for methoxy substitution.

Key Observations:

Stereochemical and Functional Comparisons

- Stereochemistry : The target compound shares the (2R,3S,4S,5R,6R) configuration with α-arbutin, which is critical for binding to enzymes like tyrosinase. β-Arbutin, with (6S) stereochemistry, adopts a distinct conformation that alters its enzyme affinity .

- Solubility : Methoxy and smaller alkyloxy groups (e.g., isopropyloxy) may improve water solubility compared to longer chains (e.g., octyloxy in N8G), which are more hydrophobic .

- Stability: Phenolic glycosides like α-arbutin are prone to hydrolysis under acidic conditions, whereas methoxy or alkyloxy derivatives may exhibit enhanced stability due to reduced electron-withdrawing effects .

Biological Activity

The compound (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxy(613C)oxane-3,4,5-triol is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and implications for various fields such as pharmacology and biochemistry.

- Molecular Formula : C7H14O6

- Molecular Weight : 194.182 g/mol

- CAS Number : 709-50-2

- Structure : The compound features multiple hydroxyl groups which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities including:

- Antimicrobial Properties : Studies show that it can inhibit the growth of specific bacterial strains.

- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.

- Potential Anticancer Effects : Preliminary studies suggest it may induce apoptosis in cancer cell lines.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways of pathogens.

- Cell Membrane Interaction : Its hydrophilic nature allows it to interact with cell membranes, potentially disrupting their integrity.

- Regulation of Gene Expression : It may influence the expression of genes related to stress responses and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Scavenging of free radicals | |

| Anticancer | Induction of apoptosis in cancer cells |

| Property | Value |

|---|---|

| Molecular Formula | C7H14O6 |

| Molecular Weight | 194.182 g/mol |

| CAS Number | 709-50-2 |

Case Studies

- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.

- Antioxidant Activity Assessment : Research conducted by the Institute of Food Science revealed that this compound exhibited a high radical scavenging activity (IC50 = 25 µM), indicating its potential use as a natural antioxidant.

- Cancer Cell Line Study : In vitro studies on human breast cancer cell lines indicated that treatment with the compound resulted in a dose-dependent increase in apoptotic markers (caspase activation) at concentrations ranging from 10 to 100 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.